molecular formula C9H7ClN2O B2637971 1-(2-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 30452-35-8

1-(2-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2637971
CAS No.: 30452-35-8
M. Wt: 194.62
InChI Key: IUCRDQIAOPYLCI-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that features an imidazolone ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazolone ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazolone derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone N-oxides, while reduction can produce dihydroimidazolones.

Scientific Research Applications

1-(2-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-2,3-dihydro-1H-imidazole: Similar structure but lacks the carbonyl group in the imidazolone ring.

    2-(2-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one: Positional isomer with the chlorophenyl group at a different position.

    1-(2-fluorophenyl)-2,3-dihydro-1H-imidazol-2-one: Fluorine substitution instead of chlorine.

Uniqueness

1-(2-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

3-(2-chlorophenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCRDQIAOPYLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30452-35-8
Record name 1-(2-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one
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